ethyl 4-{5-oxo-7-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}piperazine-1-carboxylate
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Overview
Description
Ethyl 4-{5-oxo-7-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}piperazine-1-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of ethyl 4-{5-oxo-7-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazolinone core, followed by the introduction of the piperazine and ethyl ester groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Ethyl 4-{5-oxo-7-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be employed to form carbon-carbon bonds, expanding the molecular framework
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug development and biochemical studies.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological pathways.
Industry: Its unique properties make it useful in the development of advanced materials and chemical processes .
Mechanism of Action
The mechanism of action of ethyl 4-{5-oxo-7-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Ethyl 4-{5-oxo-7-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}piperazine-1-carboxylate can be compared with other quinazolinone derivatives and piperazine-containing compounds. Similar compounds include:
Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate: Shares the quinazolinone core but lacks the piperazine group.
4-Oxo-7-phenyl-3,4,5,6,7,8-hexahydrobenzothieno-pyrimidine-7-carbonitrile: Contains a similar heterocyclic structure but with different substituents.
Indole derivatives: These compounds have a different core structure but exhibit similar biological activities .
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 4-{5-oxo-7-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}piperazine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, including pharmacological effects, mechanism of action, and relevant case studies.
Structural Characteristics
The compound belongs to the class of quinazoline derivatives, characterized by a fused quinazoline core and a piperazine ring. Its molecular formula is C22H24N4O2, with a molecular weight of approximately 420.5 g/mol. The structural complexity allows for diverse interactions with biological targets.
Research indicates that compounds similar to this compound may modulate various enzymatic activities and receptor interactions:
- Enzyme Modulation : Preliminary studies suggest that this class of compounds can influence metabolic pathways by interacting with specific enzymes. For instance, it may exhibit inhibitory effects on enzymes involved in neurotransmitter metabolism, which could be beneficial in treating neurological disorders.
- Receptor Binding : The compound's ability to bind selectively to serotonin receptors has been noted in studies involving similar piperazine derivatives. This binding affinity can lead to enhanced serotonin reuptake inhibition, potentially offering antidepressant effects .
Pharmacological Effects
The biological activity of this compound has been associated with several pharmacological effects:
- Antidepressant Activity : Due to its interaction with serotonin receptors, it may function as a selective serotonin reuptake inhibitor (SSRI), similar to established antidepressants like fluoxetine. This property suggests potential therapeutic applications in treating depression and anxiety disorders.
- Anticancer Properties : Some quinazoline derivatives have shown promise in cancer research. They may inhibit tumor growth by interfering with cell signaling pathways that promote proliferation and survival .
- Antimicrobial Activity : Certain structural analogs have demonstrated antimicrobial properties against a range of pathogens, suggesting that this compound could have similar effects .
Study 1: Antidepressant Efficacy
A study focusing on piperazine derivatives reported significant antidepressant-like effects in animal models. The tested compounds exhibited increased locomotor activity and reduced immobility in the forced swim test, indicating potential efficacy as SSRIs .
Study 2: Anticancer Activity
Research published in Cancer Letters investigated the anticancer properties of quinazoline derivatives. The study found that these compounds inhibited the growth of various cancer cell lines by inducing apoptosis through the activation of caspase pathways .
Data Table: Biological Activities of Related Compounds
Properties
Molecular Formula |
C23H26N4O3 |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
ethyl 4-[5-oxo-7-[(E)-2-phenylethenyl]-7,8-dihydro-6H-quinazolin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C23H26N4O3/c1-2-30-23(29)27-12-10-26(11-13-27)22-24-16-19-20(25-22)14-18(15-21(19)28)9-8-17-6-4-3-5-7-17/h3-9,16,18H,2,10-15H2,1H3/b9-8+ |
InChI Key |
BJIDUBMJJZTWNV-CMDGGOBGSA-N |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C2=NC=C3C(=N2)CC(CC3=O)/C=C/C4=CC=CC=C4 |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC=C3C(=N2)CC(CC3=O)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
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